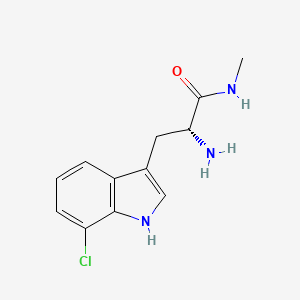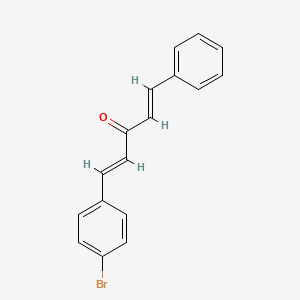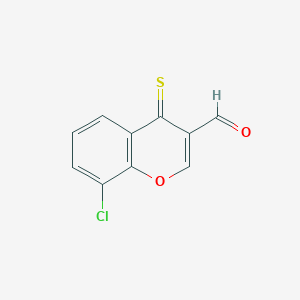
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with hydroxyl and methyl groups, as well as an acetic acid moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-methyluracil can undergo hydroxylation and subsequent acylation to introduce the acetic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to maximize output and minimize by-products.
化学反応の分析
Types of Reactions
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can reduce the compound to simpler derivatives.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce simpler tetrahydropyrimidine compounds.
科学的研究の応用
Chemistry
In chemistry, (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential role in metabolic pathways. Its derivatives may act as enzyme inhibitors or activators, influencing various biochemical processes.
Medicine
In medicine, this compound and its analogs are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific derivatives used.
類似化合物との比較
Similar Compounds
5-Methyluracil: A precursor in the synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid.
Hydroxymethyluracil: Another derivative with similar structural features.
Tetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.
特性
CAS番号 |
681850-19-1 |
|---|---|
分子式 |
C7H10N2O6 |
分子量 |
218.16 g/mol |
IUPAC名 |
2-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O6/c1-7(15)4(12)8-6(14)9(5(7)13)2-3(10)11/h5,13,15H,2H2,1H3,(H,10,11)(H,8,12,14) |
InChIキー |
ZWQIVJIJIGBNMI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)NC1=O)CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


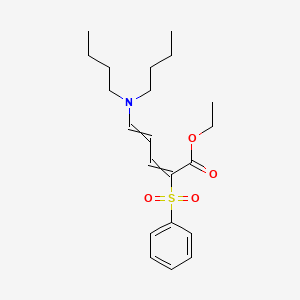
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
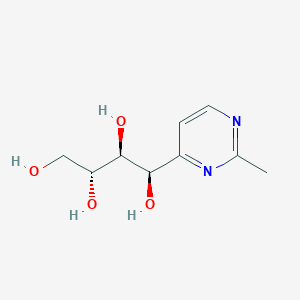
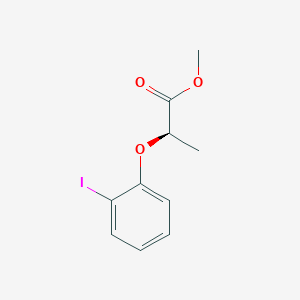
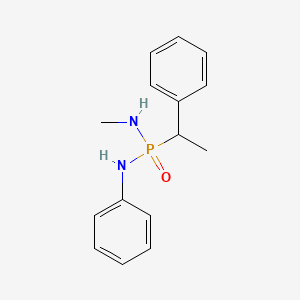
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
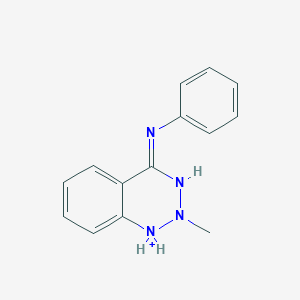
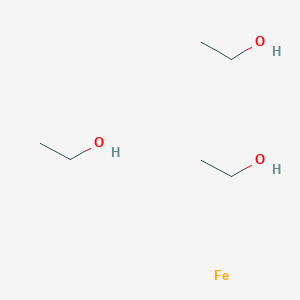
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)

